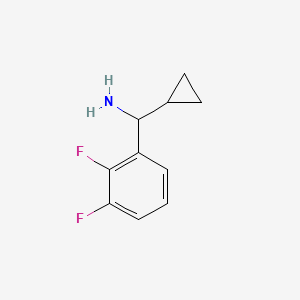

Cyclopropyl(2,3-difluorophenyl)methanamine

Descripción general

Descripción

Cyclopropyl(2,3-difluorophenyl)methanamine is a chemical compound with the molecular formula C10H11F2N. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound has been found to be effective in the treatment of depression, anxiety, and chronic pain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Cyclopropyl(2,3-difluorophenyl)methanamine involves several steps. One method includes the reaction of racemic chloro phenethyl alcohol with N-protection proline under the effects of a condensing agent and a catalyst. This reaction produces chiral chlorohydrin, which is then converted to an epoxy compound under alkaline conditions. The epoxy compound reacts with TEPA to form cyclopropyl ethyl formate, which is then converted to cyclopropanecarboxylic acid. Finally, cyclopropanecarboxylic acid undergoes Curtius rearrangement to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,3-difluorophenyl)ketone, while reduction can produce cyclopropyl(2,3-difluorophenyl)methanol .

Aplicaciones Científicas De Investigación

Antiplatelet Activity

One of the primary applications of cyclopropyl(2,3-difluorophenyl)methanamine is as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots. Ticagrelor functions as a P2Y12 receptor antagonist, crucial for managing acute coronary syndromes and preventing thrombotic events . The efficient synthesis of CPA has been documented, showcasing methods that utilize environmentally friendly reagents and economically viable processes .

Neuropharmacological Effects

Research has indicated that compounds related to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT2C receptor. A derivative identified as (+)-22a demonstrated potent agonistic activity with favorable selectivity against other serotonin receptor subtypes (5-HT2B and 5-HT2A) . This profile suggests potential applications in treating psychiatric disorders such as schizophrenia, where modulation of serotonin pathways is beneficial.

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with 1,2-difluorobenzene and chloroacetyl chloride.

- Intermediate Formation : Through a series of reactions including reduction and esterification, various intermediates are generated before arriving at the final amine product .

- Crystallization : The compound can be isolated as crystalline hydrochloride salts, enhancing its stability and ease of handling in pharmaceutical formulations .

Case Studies on Derivatives

Recent studies have focused on modifying the cyclopropylmethylamine scaffold to enhance pharmacological properties. For instance, the introduction of halogen substituents has shown to optimize receptor binding affinities and improve metabolic stability .

Antimicrobial Properties

Emerging research indicates that derivatives of this compound possess antimicrobial activities against various bacterial strains. In vitro studies have demonstrated effectiveness against gram-positive bacteria, supporting its potential use in developing new antibiotics .

Cognitive Enhancement

Behavioral studies using animal models have suggested that certain derivatives can improve cognitive functions disrupted by psychostimulants like amphetamines. This effect is evidenced by restored prepulse inhibition and reduced hyperlocomotion in treated subjects . These findings position CPA derivatives as promising candidates for further investigation in cognitive disorder therapies.

Mecanismo De Acción

The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. This modulation helps alleviate symptoms of depression and anxiety. The compound’s effects on pain are thought to be mediated through its interaction with opioid receptors and other pain-related pathways .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Cyclopropyl(2,3-difluorophenyl)methanamine include Cyclopropyl(2,6-difluorophenyl)methanamine and Cyclopropyl(2,3-difluorophenyl)methanol. These compounds share structural similarities but differ in their specific functional groups and properties .

Uniqueness: this compound is unique due to its specific combination of a cyclopropyl group and difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it particularly effective in its applications. Its ability to modulate neurotransmitter systems and interact with pain pathways sets it apart from other similar compounds .

Actividad Biológica

Cyclopropyl(2,3-difluorophenyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-difluorophenyl group. This structural configuration is believed to enhance its interaction with various biological targets, making it a subject of interest for researchers.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

The presence of the cyclopropyl ring contributes unique steric and electronic properties that can influence the compound's biological activity. The difluorophenyl substituent enhances its lipophilicity and metabolic stability, which is crucial for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Case Studies and Research Findings

- 5-HT2C Agonist Activity : In a study examining novel compounds for their effects on hyperlocomotion and cognitive function, this compound was identified as a potent 5-HT2C receptor agonist. It significantly reduced locomotor activity in animal models and restored prepulse inhibition disrupted by psychostimulants .

- Antitumor Efficacy : A related compound demonstrated strong antitumor activity with an IC50 value of 0.058 µM against T47D breast cancer cells. This suggests that structural modifications similar to those found in this compound could yield potent anticancer agents .

- Binding Affinity Studies : Isothermal titration calorimetry has been employed to determine the binding affinities of cyclopropyl derivatives to various receptors. These studies indicate that modifications to the difluorophenyl group can significantly impact binding interactions and subsequent biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Activity Type | IC50/EC50 Value | Selectivity |

|---|---|---|---|

| This compound | 5-HT2C Agonist | Not specified | High |

| Compound (+)-22a | 5-HT2C Agonist | Not specified | Moderate |

| Similar fluorinated derivative | Antitumor | 0.058 µM | High |

| Other fluorinated compounds | Antimicrobial | Varies | Varies |

Propiedades

IUPAC Name |

cyclopropyl-(2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRGCHBTYRYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C(=CC=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.